4-amino-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
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Description
4-amino-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H9ClN6S and its molecular weight is 292.75. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolic Pathways
- Ticagrelor Metabolism : Studies on Ticagrelor, a compound structurally different but relevant due to its triazole component, show its pharmacokinetics, metabolism, and excretion process. Major metabolites and their pathways, as well as the drug's absorption and distribution patterns, were detailed, offering insights that might be extrapolated for the compound (Teng et al., 2010).
- CRF1 Antagonist DMP696 : Research on CRF1 antagonist DMP696 explores its receptor occupancy, plasma and brain exposure, and behavioral efficacy, providing a basis for understanding potential neurological applications or mechanisms of action for similar compounds (Li et al., 2003).
Therapeutic and Biological Effects
- Antiviral and Antibacterial Properties : Compounds with chlorophenyl components have been used in the treatment of skin diseases, particularly those of viral etiology like herpes simplex, showcasing their potential antiviral and antibacterial properties (Wąsik et al., 1983).
- Spasticity Treatment : β-(4-chlorophenyl)-γ-aminobutyric acid, structurally related due to the presence of the chlorophenyl component, has been effective in treating spasticity, hinting at potential applications of the compound in neuromuscular disorders (Burke et al., 1971).
Environmental and Toxicological Studies
- Exposure Assessment : Studies on environmental exposure to chlorophenyl-containing pesticides provide insights into the potential environmental impact and toxicological profile of related compounds, useful for assessing occupational safety and public health concerns (Axelson & Sundell, 1974).
Properties
IUPAC Name |
4-amino-3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN6S/c12-7-3-1-6(2-4-7)8-5-9(15-14-8)10-16-17-11(19)18(10)13/h1-5H,13H2,(H,14,15)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHQHOMTKXHQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C3=NNC(=S)N3N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.